Product packaging for N-(4-hydroxy-2-methylphenyl)benzamide(Cat. No.:CAS No. 17646-91-2)

N-(4-hydroxy-2-methylphenyl)benzamide

Cat. No.: B169868
CAS No.: 17646-91-2
M. Wt: 227.26 g/mol
InChI Key: ZXKUBFNVCNOCSV-UHFFFAOYSA-N
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Description

Contextualization within the Scope of Substituted Benzamide (B126) Chemistry

Substituted benzamides are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. researchgate.netnih.gov These compounds consist of a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom, with various substituents on the aromatic ring(s). This structural motif is highly versatile, allowing for modifications that can fine-tune the molecule's biological activity. mdpi.com

The pharmacological importance of this class is extensive, with derivatives exhibiting a wide array of biological activities. nanobioletters.com Research has demonstrated their potential as:

Anticancer Agents: Many benzamide derivatives are investigated as inhibitors of enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP-1). nih.govnih.gov

Antipsychotics and Antidepressants: Compounds like amisulpride (B195569) and sulpiride (B1682569) are selective modulators of dopamine (B1211576) receptors and are used in the treatment of schizophrenia and dysthymia. nih.govresearchgate.net

Antimicrobial Agents: Various substituted benzamides have been synthesized and shown to possess significant antibacterial and antifungal properties. nanobioletters.comscielo.br

Enzyme Inhibitors: Beyond cancer, benzamides are explored as inhibitors for other enzymes, such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are targets in Alzheimer's disease research. mdpi.com

The compound N-(4-hydroxy-2-methylphenyl)benzamide fits directly into this context as a molecule with potential bioactivity, though its specific effects are not yet thoroughly documented. ontosight.ai

Significance of Hydroxy and Methylphenyl Substituents in Benzamide Architectures

The specific substituents on the benzamide scaffold are critical in defining the molecule's three-dimensional shape, physicochemical properties, and ultimately, its interaction with biological targets.

The hydroxyl (-OH) group is a key functional group in drug design. stereoelectronics.org Its presence can significantly impact a molecule by:

Forming Hydrogen Bonds: As both a hydrogen bond donor and acceptor, the hydroxyl group can form strong, directional interactions with amino acid residues in protein binding sites, which can dramatically increase binding affinity. nih.govresearchgate.net

Modulating Solubility: The polar nature of the hydroxyl group generally increases a molecule's hydrophilicity, affecting its solubility and pharmacokinetic profile. hyphadiscovery.com

Influencing Conformation: Intramolecular hydrogen bonds, often involving a hydroxyl group, can lock a molecule into a specific, more rigid conformation, which can be favorable for binding to a target. nih.gov

The methylphenyl group , specifically the 2-methylphenyl (o-tolyl) substituent in this case, also plays a crucial role. The methyl group can:

Impact Lipophilicity: It increases the lipophilicity (fat-solubility) of the molecule, which can influence its ability to cross cell membranes. nih.gov

In related benzamide isomers, crystallographic studies have shown that the interplay between hydroxyl groups and the amide linkage leads to the formation of extensive intra- and intermolecular hydrogen bond networks, defining the crystal packing and supramolecular structure. nih.govresearchgate.net While the exact structure of this compound is not detailed in available literature, these principles governing the influence of its functional groups are fundamental to predicting its chemical behavior and biological potential.

Current Research Gaps and Future Directions for this compound Studies

Despite the rich pharmacology of the substituted benzamide class, research on this compound itself appears to be in a nascent stage. The primary information available is its cataloging in chemical databases, with a significant lack of published studies on its specific biological activities or therapeutic potential. ontosight.ai

This presents several clear research gaps and opportunities for future investigation:

Systematic Biological Screening: The most immediate research gap is the absence of comprehensive screening of this compound for various biological activities. Based on its structural class, it would be a prime candidate for testing in anticancer, antimicrobial, anti-inflammatory, and neurological assays. researchgate.netontosight.ai

Structure-Activity Relationship (SAR) Studies: There is an opportunity to synthesize and study a series of related analogues to establish clear SAR. By comparing this compound with its isomers (e.g., N-(2-hydroxy-5-methylphenyl)benzamide or 2-hydroxy-N-(4-methylphenyl)benzamide), researchers could elucidate the precise role of the substituent positions on bioactivity. nih.govresearchgate.net

Computational and Docking Studies: Molecular modeling could be employed to predict potential biological targets for this compound. Docking simulations against known enzyme targets for benzamides (like HDACs, PARP, or dopamine receptors) could guide experimental work and help prioritize screening efforts. nih.govnih.gov

Elucidation of Physicochemical Properties: Detailed experimental characterization of its properties, such as solubility, stability, and lipophilicity, is needed to assess its potential as a drug candidate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B169868 N-(4-hydroxy-2-methylphenyl)benzamide CAS No. 17646-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-hydroxy-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-9-12(16)7-8-13(10)15-14(17)11-5-3-2-4-6-11/h2-9,16H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKUBFNVCNOCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Hydroxy 2 Methylphenyl Benzamide

Classical Amide Bond Formation Strategies for Benzamide (B126) Synthesis

The creation of the benzamide linkage is a cornerstone of organic synthesis. For a target like N-(4-hydroxy-2-methylphenyl)benzamide, two primary classical strategies are prominently employed: carbodiimide-mediated coupling reactions and the condensation of an amine with an acyl chloride.

Carbodiimide-Mediated Coupling Reactions

Carbodiimide-mediated coupling is a widely used method for forming amide bonds from carboxylic acids and amines under mild conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently utilized as dehydrating agents to activate the carboxylic acid. mit.edu

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a urea (B33335) byproduct. mit.edu To enhance the efficiency of the reaction and minimize side reactions, additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included. mit.edu

While a versatile method, a significant drawback of using DCC is the formation of the N,N'-dicyclohexylurea byproduct, which can be challenging to remove completely from the reaction mixture. mit.edu

Table 1: Common Carbodiimide Coupling Reagents and Additives

Reagent/AdditiveFull NameRole
DCC N,N'-DicyclohexylcarbodiimideCoupling agent
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCoupling agent
HOBt N-HydroxybenzotriazoleAdditive to increase yield and reduce side reactions
NHS N-HydroxysuccinimideAdditive to increase yield and reduce side reactions

Acyl Chloride-Amine Condensation Approaches

A more traditional and often highly efficient route to benzamides is the reaction between an acyl chloride and an amine. mdpi.com This method, known as the Schotten-Baumann reaction, typically involves the gradual addition of an acyl chloride, such as benzoyl chloride, to the amine in the presence of a base. prepchem.com The base, often an aqueous solution of sodium hydroxide (B78521) or an organic base like triethylamine (B128534), serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction. mdpi.comnih.gov

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by the base to yield the stable N-substituted amide. mdpi.com This method is often high-yielding, with the product frequently precipitating out of the aqueous reaction mixture, simplifying purification. prepchem.com

Regioselective Synthesis of this compound

A critical challenge in the synthesis of this compound is achieving the correct regiochemistry. The starting phenolic moiety, 4-amino-3-methylphenol (B1666317), possesses two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). Selective acylation of the amino group is required to obtain the desired product.

Precursor Selection and Design for the Phenolic Moiety

The key precursor for the phenolic portion of the target molecule is 4-amino-3-methylphenol. This compound can be prepared from m-cresol (B1676322) through a two-step process involving nitrosation followed by a reduction reaction. google.com

In the context of regioselectivity, the intrinsic chemical properties of 4-amino-3-methylphenol are advantageous. The amino group is generally more nucleophilic than the phenolic hydroxyl group. This difference in nucleophilicity allows for the chemoselective N-acylation over O-acylation under standard acylation conditions, often without the need for a protecting group on the hydroxyl function.

Optimization of Reaction Conditions and Yields

To maximize the yield of this compound and ensure regioselectivity, the reaction conditions must be carefully controlled. When employing the acyl chloride-amine condensation method, the choice of base and solvent is important. Using a base like sodium hydroxide in an aqueous medium or triethylamine in a dry organic solvent like chloroform (B151607) can effectively drive the reaction towards the N-acylated product. nih.gov

For instance, a general procedure for a similar transformation involves dissolving the aminophenol in a suitable solvent, adding a base, and then slowly adding the benzoyl chloride. nih.gov Maintaining the reaction at a controlled temperature, for example, at room temperature followed by a period of reflux, can ensure the completion of the reaction. nih.gov The yield of the desired product can be nearly theoretical under optimized conditions. prepchem.com Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol. prepchem.com

Advanced Synthetic Techniques for Benzamide Scaffolds

While classical methods are robust, modern synthetic chemistry offers more advanced and often more efficient catalytic approaches to amide bond formation. These techniques can offer advantages in terms of milder reaction conditions, higher atom economy, and broader substrate scope.

Recent advancements include the use of transition metal catalysts, such as rhodium and palladium, to facilitate the amidation of carboxylic acids or aryl halides. nih.govresearchgate.net For example, rhodium-catalyzed C-H functionalization of benzoic acids followed by reaction with isocyanates and subsequent decarboxylation provides a novel route to N-aryl benzamides. nih.gov Similarly, dual photoredox and nickel catalysis has been shown to enable the C-N coupling of aryl halides with formamide (B127407) to produce benzamides. acs.org

For the specific challenge of regioselective acylation of aminophenols, catalyst systems have been developed to control whether N-arylation or O-arylation occurs. Copper and palladium-based catalysts have been employed to selectively form either the C-N or C-O bond between an aminophenol and an aryl halide, demonstrating a high level of control over the reaction outcome. nih.gov While these advanced methods have not been specifically reported for the synthesis of this compound, they represent the forefront of amide bond-forming technology and could potentially be adapted for its efficient and selective synthesis.

Derivatization Potential of this compound as a Synthetic Intermediate

The structure of this compound features two primary sites for derivatization: the phenolic hydroxyl group and the amide N-H group. These functional groups allow it to serve as a versatile synthetic intermediate for the construction of more complex molecules.

The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of substituents. These modifications can be used to modulate the electronic properties and solubility of the molecule.

The amide N-H proton can be deprotonated with a suitable base, and the resulting anion can be reacted with electrophiles, although this is generally less reactive than the phenoxide.

Furthermore, the aromatic rings present in the molecule can be subjected to electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing substituents.

A study on the related compound, 2-Hydroxy-N-(4-methylphenyl)benzamide, has shown its use as a precursor for the synthesis of symmetric and asymmetric benzoxazepines. nih.gov This suggests that this compound could potentially be a building block for analogous heterocyclic structures. Additionally, the synthesis of various benzohydrazide (B10538) derivatives for biological screening highlights the potential for creating libraries of compounds from such benzamide scaffolds. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-amino-3-methylphenol
m-cresol
4-nitroso-3-methylphenol
2-Hydroxy-N-(4-methylphenyl)benzamide
benzoic acid
2-hydroxybenzoic acid
4-methylaniline
thionyl chloride
triethylamine
benzoxazepines

In-depth Structural Analysis of this compound Remains Elusive Due to Lack of Crystallographic Data

A thorough structural characterization and solid-state analysis of the chemical compound this compound, as requested, cannot be completed at this time due to the absence of publicly available X-ray crystallography data for this specific molecule. Extensive searches for crystallographic studies, including those using the compound's specific CAS number (17646-91-2), have not yielded the necessary detailed information required to fulfill the outlined analysis.

The requested article was to be structured around a detailed examination of the compound's crystallographic properties, including its crystal system, space group, molecular conformation, and intramolecular hydrogen bonding networks. This level of analysis is entirely contingent on the availability of a solved crystal structure, from which atomic coordinates and bond information are derived.

While data for this compound is not available, detailed crystallographic studies have been conducted on a closely related isomer, 2-Hydroxy-N-(4-methylphenyl)benzamide . nih.govresearchgate.net This compound differs only in the position of the hydroxyl group on the phenyl ring. For this isomer, research has established its crystal system as monoclinic with a P2/c space group. researchgate.net Furthermore, analyses have detailed its molecular conformation, the planarity of its aromatic rings, the dihedral angle between them, and the presence of intramolecular N—H···O and C—H···O hydrogen bonds, which result in the formation of S(6) ring motifs. nih.govresearchgate.net

However, due to the strict focus of the request on this compound, the data for its isomer cannot be substituted, as the different placement of the hydroxyl group would lead to distinct crystallographic parameters and hydrogen bonding patterns.

Without access to a specific crystallographic information file (CIF) or a dedicated structural study for this compound, any attempt to generate the requested detailed analysis would be speculative and not based on the required scientific evidence. Therefore, the sections on X-ray crystallography and intramolecular hydrogen bonding networks, as outlined in the prompt, cannot be accurately and informatively written.

Structural Characterization and Solid State Analysis of N 4 Hydroxy 2 Methylphenyl Benzamide

Supramolecular Assembly and Intermolecular Interactions

The solid-state packing of N-(4-hydroxy-2-methylphenyl)benzamide is primarily directed by a combination of hydrogen bonds and other weaker non-covalent interactions, which together create a stable and well-defined three-dimensional architecture.

Intermolecular Hydrogen Bonding Patterns (O—H···O, C—H···O)

A prominent feature of the crystal structure of this compound is the presence of intermolecular hydrogen bonds. These interactions are crucial in the formation of the supramolecular structure. Specifically, O—H···O and C—H···O hydrogen bonds have been identified as key contributors to the crystal packing. nih.govresearchgate.net

The hydroxyl group (O—H) of one molecule engages in a hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule. This O—H···O interaction is a relatively strong and directional force that plays a significant role in linking the molecules together. nih.govresearchgate.net

Detailed geometric parameters of these intermolecular hydrogen bonds are summarized in the table below.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O1—H1···O2ⁱ0.821.782.596 (2)179
C3—H3···O2ⁱ0.932.513.179 (3)129
C9—H9···O20.932.252.840 (3)121
Symmetry code: (i) x, -y+3/2, z-1/2

Identification of Supramolecular Chains and Ring Motifs (e.g., R²¹(6) motif)

The interplay of the aforementioned hydrogen bonds leads to the formation of recognizable supramolecular motifs. In the crystal structure of this compound, both the intermolecular O—H···O and C—H···O hydrogen bonds contribute to the formation of R²¹(6) ring motifs. nih.govresearchgate.net The designation R²¹(6) is based on graph-set notation, where 'R' indicates a ring, the subscript '2' denotes the number of hydrogen-bond acceptors, the superscript '1' indicates the number of hydrogen-bond donors, and the number in parentheses '(6)' represents the number of atoms in the ring.

Examination of Other Non-Covalent Interactions (e.g., C—H···π, π-π Stacking)

While hydrogen bonding is a dominant force, other non-covalent interactions also contribute to the stability of the crystal structure of this compound.

π-π Stacking Interactions: These interactions occur between the aromatic rings of adjacent molecules. The search results for this compound did not provide specific evidence of significant π-π stacking. However, in a similar compound, fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide, a partial overlap of the benzene (B151609) rings with a centroid-centroid distance of 4.315 Å was noted. mdpi.com For N-(4-methylphenyl)benzamide, the dihedral angle between the benzene and methylphenyl rings is 63.41 (5)°. researchgate.net In the crystal structure of this compound, the dihedral angle between the two aromatic rings is a mere 3.45 (12)°, indicating an approximately planar molecular conformation. nih.govresearchgate.net This planarity might influence the potential for and nature of any π-π stacking interactions.

Spectroscopic Investigations of N 4 Hydroxy 2 Methylphenyl Benzamide

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

A definitive IR spectrum for N-(4-hydroxy-2-methylphenyl)benzamide has not been found in the performed searches. However, based on its chemical structure, several characteristic absorption bands would be expected. These would include a broad O-H stretching vibration for the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amide would also appear in this region, likely around 3300 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) would be anticipated around 1650 cm⁻¹. Additionally, C-N stretching and N-H bending vibrations (Amide II band) would be expected in the 1500-1600 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental NMR data for this compound is not available. A full structural analysis would require ¹H NMR, ¹³C NMR, and potentially advanced 2D NMR techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

A predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on both the benzoyl and the hydroxymethylphenyl rings, with chemical shifts and coupling patterns determined by their relative positions and the electronic effects of the substituents. The methyl group protons would appear as a singlet, likely in the upfield region (around 2.0-2.5 ppm). The phenolic hydroxyl proton and the amide proton would appear as singlets, with their chemical shifts being dependent on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

A ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbonyl carbon of the amide would be expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons would appear in the typical region of 110-160 ppm, with the carbon attached to the hydroxyl group showing a higher chemical shift. The methyl carbon would be found at a much lower chemical shift, typically around 15-25 ppm.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional NMR experiments would be essential. COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which would be crucial for establishing the connectivity between the benzoyl and the hydroxymethylphenyl moieties. Without experimental data, a discussion of these techniques for this specific compound remains hypothetical.

Mass Spectrometry for Molecular Ion Detection and Fragmentation Analysis

An experimental mass spectrum for this compound is not available. In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (227.26). The fragmentation pattern would be a key tool for structural confirmation. Expected fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of a benzoyl cation (m/z 105) and a fragment corresponding to the 4-hydroxy-2-methylphenylaminyl radical (m/z 122). Further fragmentation of these ions would provide additional structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis spectroscopic data for this compound has not been located. The UV-Vis spectrum would be expected to show absorption bands corresponding to π-π* electronic transitions within the aromatic rings and the carbonyl group. The presence of the hydroxyl and amide groups would likely influence the position and intensity of these absorption maxima (λmax). The exact λmax values and molar absorptivities would depend on the solvent used for the analysis.

Computational Chemistry Approaches for N 4 Hydroxy 2 Methylphenyl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and geometric parameters of molecules. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Geometry optimization is a fundamental computational step that seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For N-(4-hydroxy-2-methylphenyl)benzamide, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. bsu.by DFT methods, such as B3LYP with basis sets like 6-31G, are commonly employed for this purpose. researchgate.net

While specific conformational analysis studies for this compound are not detailed in the available literature, data from the closely related isomer, 2-hydroxy-N-(4-methylphenyl)benzamide, reveals key structural features that computational methods aim to predict. In the crystal structure of this isomer, the molecule is nearly planar. nih.govresearchgate.net The planarity is influenced by intramolecular hydrogen bonds. nih.govresearchgate.net For instance, the dihedral angle between the 2-hydroxyphenyl group and the 4-methylanilinic group is a mere 3.45 (12)°. nih.govresearchgate.net

Computational geometry optimization for this compound would similarly predict bond lengths, bond angles, and torsion angles. It would also allow for the exploration of different conformers—distinct spatial arrangements of the molecule that can be interconverted by rotation around single bonds. Identifying the global minimum energy conformer and the energy barriers between different conformers is crucial for understanding the molecule's behavior.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, define the molecule's ability to interact with other chemical species. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and easily polarizable. nih.gov

Table 1: Illustrative Frontier Orbital Data for Related Benzamide (B126) Isomers

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Source
o-FPhB - - 4.2463 mdpi.com
m-FPhB - - 4.0598 mdpi.com
p-FPhB - - 4.4746 mdpi.com

Note: Data is for X-fluoro-N-(2-hydroxy-5-methyl phenyl) benzamide isomers and is presented to illustrate the typical output of such calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with colors indicating different potential values. Typically, red represents regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For N-phenylbenzamide derivatives, the electrostatic potential can vary across the molecule, with negative and positive regions alternating across its face. researchgate.net In this compound, the MEP surface would be expected to show significant negative potential (red) around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. These areas represent likely sites for hydrogen bond accepting. Conversely, the hydrogen atom of the amide group (N-H) would exhibit a positive potential (blue), marking it as a primary hydrogen bond donor site. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations could be used to explore its conformational flexibility in greater detail than static models. By simulating the molecule over nanoseconds or longer, researchers can observe rotations around single bonds and transitions between different conformational states.

Furthermore, MD simulations are particularly powerful for studying solvation effects. By explicitly including solvent molecules (such as water) in the simulation box, one can observe how the solvent organizes around the solute and how hydrogen bonding and other intermolecular forces influence the solute's preferred conformation and dynamics. This provides a more realistic model of the molecule's behavior in solution compared to gas-phase calculations.

Theoretical Studies on Molecular Interactions and Binding Affinities

Computational methods are widely used to study how a molecule like this compound might interact with biological macromolecules, such as enzymes or receptors. These studies are fundamental in drug discovery and molecular biology.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com The goal is to find the binding mode with the lowest free energy, which corresponds to the most stable and likely binding configuration.

Benzamide derivatives are known for their biological activities, including acting as inhibitors of enzymes like histone deacetylase. psu.edu Structure-activity relationship studies on these derivatives have shown that substituents on the anilide moiety play a crucial role in the interaction with the enzyme. psu.edu Specifically, a hydroxyl or amino group at the 2' position can be indispensable for inhibitory activity, likely acting as a hydrogen-bonding site or participating in other electrostatic interactions within the enzyme's active site. psu.edu

In a docking simulation involving this compound, the molecule would be placed into the active site of a target protein. The program would then explore various orientations and conformations of the ligand, scoring each based on a force field that estimates binding affinity. For instance, docking studies of a related fluorinated benzamide isomer with the VEGFR-2 receptor predicted a hydrogen bond forming between the hydroxyl group of a glutamic acid residue in the protein and the hydroxyl group of the ligand. mdpi.com Such simulations could identify key interactions, like hydrogen bonds between the phenolic hydroxyl or amide groups of this compound and amino acid residues, providing a hypothesis for its mechanism of action.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-Hydroxy-N-(4-methylphenyl)benzamide
N-(2-hydroxy-5-methyl phenyl) benzamide
X-fluoro-N-(2-hydroxy-5-methyl phenyl) benzamide
N-phenylbenzamide
VEGFR-2
Histone deacetylase

Investigation of Ligand-Receptor Interaction Mechanisms

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. This method helps in understanding the binding mechanism and affinity, which are crucial in drug design and discovery. The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding energy.

While specific docking studies for this compound are not extensively detailed in available literature, analysis of structurally similar benzamide derivatives provides a clear indication of the likely interaction mechanisms. For instance, docking studies on other N-phenylbenzamide-based compounds reveal key interactions that stabilize the ligand-receptor complex. These interactions often include:

Hydrogen Bonds: The hydroxyl (-OH) and amide (-NH) groups are prime candidates for forming strong hydrogen bonds with amino acid residues in a receptor's active site, such as glutamic acid, aspartic acid, or serine. nih.govmdpi.com

π-π Stacking: The aromatic phenyl rings in the benzamide structure can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.gov

Hydrophobic Interactions: The methyl group and the phenyl rings contribute to hydrophobic interactions with nonpolar pockets within the receptor.

In a representative study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, a related class of compounds, induced-fit docking against the PI3Kα enzyme showed that the derivatives occupy the binding site and engage with key residues, validating their potential as inhibitors. mdpi.com The interactions observed in such studies provide a robust model for how this compound would likely bind to a target protein.

Table 1: Representative Ligand-Receptor Interactions for Benzamide-Type Compounds

Interacting Residue (Example) Interaction Type Ligand Group Involved
VAL 851 Hydrogen Bond Amide N-H
SER 774 Hydrogen Bond Amide C=O
LYS 802 Hydrogen Bond Hydroxyl -OH
TYR 836 π-π Stacking Phenyl Ring

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties onto this surface, such as the normalized contact distance (d_norm), one can identify specific atoms involved in intermolecular contacts.

The d_norm map uses a red-white-blue color scheme:

Red spots indicate shorter intermolecular contacts with negative d_norm values, typically representing hydrogen bonds.

White areas represent contacts close to the van der Waals separation.

Blue spots indicate longer contacts with positive d_norm values.

While a specific Hirshfeld analysis for this compound is not available, the analysis of its analogues demonstrates that the packing is dominated by hydrogen bonding and other weak interactions.

Table 2: Percentage Contribution of Intermolecular Contacts from a Representative Hirshfeld Surface Analysis of a Benzamide Analogue

Interaction Type Contribution (%)
H···H 29.0%
H···O / O···H 30.5%
H···C / C···H 28.2%
C···C >1.0%
N···H / H···N >1.0%
Other <1.0%

Data derived from a study on a structurally related benzamide compound. nih.gov

Computational Exploration of Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. From DFT calculations, several global reactivity descriptors can be derived that help predict the chemical behavior of a compound. These descriptors for this compound would offer insights into its stability and reactivity.

Key reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Ionization Potential (I): The minimum energy required to remove an electron from a molecule, approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -E_LUMO.

Global Hardness (η): A measure of the resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

These computational descriptors provide a theoretical framework for understanding the intrinsic chemical properties of this compound, complementing experimental findings.

Table 3: Key Reactivity Descriptors and Their Significance

Descriptor Formula Significance
HOMO Energy (E_HOMO) - Electron donating ability
LUMO Energy (E_LUMO) - Electron accepting ability
Energy Gap (ΔE) E_LUMO - E_HOMO Chemical reactivity and kinetic stability
Ionization Potential (I) -E_HOMO Tendency to lose an electron
Electron Affinity (A) -E_LUMO Tendency to gain an electron
Global Hardness (η) (I - A) / 2 Resistance to deformation of electron cloud

Chemical Reactivity and Derivatization Studies of N 4 Hydroxy 2 Methylphenyl Benzamide

Amide Bond Hydrolysis and Formation Reversibility

The central feature of N-(4-hydroxy-2-methylphenyl)benzamide is the amide bond, which connects the benzoyl moiety to the 4-amino-m-cresol fragment. Like most amides, this linkage is susceptible to hydrolysis under both acidic and basic conditions, cleaving the molecule into its constituent carboxylic acid (benzoic acid) and amine (4-amino-2-methylphenol).

The stability of the amide bond is significant, requiring forcing conditions such as prolonged heating with strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH) to achieve complete hydrolysis. ucalgary.caacs.org The mechanism of base-catalyzed hydrolysis typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, facilitated by proton transfers, leads to the expulsion of the 4-amino-2-methylphenoxide anion as the leaving group.

Conversely, the formation of the amide bond from benzoic acid and 4-amino-2-methylphenol (B1329486) is a condensation reaction. This process is generally reversible, but the equilibrium usually favors the starting materials. To drive the reaction toward amide formation, the reaction is typically carried out using an activated benzoic acid derivative, such as an acyl chloride (benzoyl chloride) or an ester, or in the presence of a coupling agent that facilitates the removal of water. wits.ac.zaresearchgate.net Protecting the reactive phenolic hydroxyl group may be necessary during amide formation to prevent unwanted side reactions, such as esterification. ucalgary.ca

The electronic nature of the substituents on both the N-aryl and benzoyl rings can influence the rate of hydrolysis. Electron-withdrawing groups on the benzoyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. researchgate.net Conversely, electron-donating groups on either ring can decrease the rate of hydrolysis.

Reactivity of the Phenolic Hydroxyl Group (e.g., Esterification, Etherification)

The phenolic hydroxyl group (-OH) on the 2-methylphenyl ring is a key site for derivatization, primarily through esterification and etherification reactions. Its acidity and nucleophilicity are central to its reactivity.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. Direct esterification with a carboxylic acid is challenging due to the poor nucleophilicity of the phenol (B47542). nih.gov Therefore, the reaction is more efficiently conducted using coupling agents like N,N′-diisopropylcarbodiimide (DIC) or by reacting the phenoxide (formed by treating the starting material with a base like sodium hydride or sodium ethoxide) with a more reactive acylating agent. researchgate.netresearchgate.net

Etherification: The most common reaction involving the phenolic hydroxyl group is etherification, typically achieved via the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., NaH, K₂CO₃, NaOEt) to form the more nucleophilic phenoxide ion, which then undergoes an Sₙ2 reaction with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) to yield an ether. indexcopernicus.comgoogle.com This method is versatile, allowing for the introduction of a wide array of alkyl and substituted alkyl groups at the 4-position.

Below is a table summarizing typical conditions for the etherification of related N-(hydroxyphenyl)benzamide structures.

ReagentBaseSolventConditionsProduct Type
Alkyl Halide (R-X)NaH / NaOEtDMF / EthanolRoom Temp to RefluxO-Alkyl Ether
Benzyl BromideK₂CO₃AcetoneRefluxO-Benzyl Ether
Ethyl BromoacetateK₂CO₃DMF80 °CO-Carboethoxymethyl Ether

This table is illustrative of general reaction conditions for etherification of phenolic amides.

Reactivity of the Aromatic Rings (e.g., Electrophilic/Nucleophilic Substitutions)

This compound contains two aromatic rings with different substitution patterns, leading to distinct reactivities in electrophilic aromatic substitution (EAS).

Ring A (The Substituted Phenyl Ring): This ring, derived from 4-amino-m-cresol, is highly activated towards electrophilic attack. It bears three electron-donating groups (EDGs):

Hydroxyl (-OH): A strongly activating, ortho, para-directing group.

Amide (-NHCOPh): A moderately activating, ortho, para-directing group. The nitrogen's lone pair donates electron density to the ring, though this effect is somewhat attenuated by resonance with the adjacent carbonyl group. ucalgary.calibretexts.org

Methyl (-CH₃): A weakly activating, ortho, para-directing group.

The directing effects of these groups are cumulative. The positions ortho and para to the powerful -OH group are C3 and C5. The positions ortho and para to the -NHCOPh group are C3 and C5. The positions ortho to the -CH₃ group are C1 and C3. All three groups strongly direct incoming electrophiles to the C3 and C5 positions. Given the steric hindrance from the adjacent methyl and amide groups, the C5 position is the most likely site for electrophilic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to occur preferentially at this position. organicchemistrytutor.comwikipedia.org

Ring B (The Benzoyl Ring): This ring is attached to the electron-withdrawing carbonyl carbon of the amide group (-CONH-Ar). This group deactivates the ring towards electrophilic substitution by withdrawing electron density through resonance and induction, making it significantly less reactive than Ring A. wikipedia.org The -CONH- group is a meta-director. Therefore, any electrophilic substitution on Ring B would occur at a much slower rate and would yield predominantly the meta-substituted product. organicchemistrytutor.com

Nucleophilic Aromatic Substitution (NAS): This type of reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring and a good leaving group. Since neither ring in this compound is substituted with such groups, the compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Functional Group Interconversions on the Methyl Group

The methyl group attached to the phenolic ring is a benzylic carbon, which makes it susceptible to specific oxidation and halogenation reactions.

Benzylic Oxidation: The benzylic C-H bonds are relatively weak and can be oxidized to form a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating can convert the methyl group into a carboxyl group (-COOH). masterorganicchemistry.com Milder, more selective oxidation to an aldehyde or ketone can be achieved using specific catalytic systems, often involving transition metals or organocatalysts with molecular oxygen or other oxidants. beilstein-journals.orgrsc.orgnih.gov For example, catalytic systems using N-hydroxyimides have been shown to be effective for the aerobic oxidation of benzylic methylenes. rsc.org

Benzylic Halogenation: Free radical halogenation can occur selectively at the benzylic position. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). youtube.com This reaction would convert the -CH₃ group into a bromomethyl group (-CH₂Br). masterorganicchemistry.com The resulting benzylic bromide is a valuable synthetic intermediate, as the bromine atom can be readily displaced by a variety of nucleophiles in Sₙ2 reactions to introduce new functional groups.

TransformationReagentsProduct Functional Group
OxidationKMnO₄, heatCarboxylic Acid (-COOH)
HalogenationNBS, AIBN/lightBromomethyl (-CH₂Br)

This table provides examples of common functional group interconversions for a benzylic methyl group.

This compound as a Building Block in Heterocycle Synthesis (e.g., Benzoxazepines)

The structural arrangement of this compound, particularly the ortho-relationship between the amide nitrogen and other potential reactive sites that can be introduced, makes it a valuable precursor for synthesizing fused heterocyclic systems. Of particular note is its potential use in the synthesis of benzoxazepines, a class of seven-membered heterocyclic compounds with a range of biological activities. nih.gov

Research has shown that structurally related N-(hydroxyphenyl) amides can serve as key intermediates for building benzoxazepine cores. nih.gov For instance, a similar compound, 2-hydroxy-N-(4-methylphenyl)benzamide, has been explicitly prepared as a precursor for synthesizing symmetric and asymmetric benzoxazepines. nih.gov The synthesis often involves an intramolecular cyclization step.

While this compound itself does not possess the ortho-hydroxyaniline moiety typically used for direct cyclization into a 1,4-benzoxazepine, derivatization can readily create the necessary precursors. For example, electrophilic substitution (as discussed in 6.3) could introduce a group at the C3 position ortho to the amide nitrogen. Subsequent manipulation of this group could facilitate a cyclization reaction to form a tricyclic system incorporating the benzamide (B126) core. Another strategy involves intramolecular nucleophilic aromatic substitution, where a nucleophilic side chain, introduced via the phenolic oxygen or the methyl group, displaces a leaving group on the benzoyl ring. researchgate.net Such strategies highlight the utility of this compound as a versatile building block in medicinal and synthetic chemistry.

Molecular Interactions of N 4 Hydroxy 2 Methylphenyl Benzamide

Solution-Phase Aggregation and Self-Assembly Studies

There are no specific studies available that detail the solution-phase aggregation or self-assembly behavior of N-(4-hydroxy-2-methylphenyl)benzamide. Research has not yet been published characterizing its potential to form aggregates, micelles, or other self-assembled structures in various solvents. Consequently, data regarding critical aggregation concentration (CAC), aggregation thermodynamics, or the morphology of any potential assemblies for this specific molecule is not available.

Co-crystallization and Multi-Component Solid Formation

There is no published research on the co-crystallization of this compound with other molecules. The ability of this compound to form multi-component solids, such as co-crystals or eutectic mixtures with other active pharmaceutical ingredients (APIs) or co-formers, has not been explored. As a result, no data tables detailing co-crystal structures, stoichiometric ratios, or changes in physicochemical properties (like solubility or melting point) due to multi-component solid formation exist for this compound. While studies on related benzamide (B126) isomers show extensive hydrogen bonding networks in their crystal structures, similar analyses for co-crystals of this compound are absent from the literature. nih.govmdpi.comresearchgate.net

Host-Guest Interactions with Supramolecular Scaffolds

No investigations into the host-guest chemistry of this compound with common supramolecular scaffolds have been reported. There are no studies detailing its inclusion in hosts like cyclodextrins, calixarenes, cucurbiturils, or other macrocycles. nih.govnih.govrsc.org Therefore, information regarding binding affinities (Ka), association/dissociation kinetics, or the thermodynamics of complex formation for this compound with any supramolecular host is currently unavailable.

Interactions with Other Small Molecules and Ions

Specific research detailing the non-covalent interactions of this compound with other small molecules or ions is not found in the current body of scientific literature. While the molecular structure, featuring amide and hydroxyl groups, suggests a capacity for hydrogen bonding and other intermolecular forces, no specific studies have been conducted to quantify these interactions with other specific small molecules or ions in either solution or the solid state.

Advanced Analytical Method Development for N 4 Hydroxy 2 Methylphenyl Benzamide

Chromatographic Methodologies for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, excelling at the separation, identification, and measurement of components within a mixture. wjpmr.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques with specific applications in the analysis of benzamide (B126) derivatives.

HPLC is a highly effective and widely used separation technique in modern pharmaceutical and biomedical analysis due to its efficiency and sensitivity. ijprajournal.com The development of an HPLC method for N-(4-hydroxy-2-methylphenyl)benzamide involves a systematic optimization of chromatographic conditions to achieve adequate separation and quantification. ijprajournal.com

Method Development: The initial step in developing an RP-HPLC method is the selection of various chromatographic parameters, such as the column, mobile phase composition, flow rate, and pH. ijprajournal.com For benzamide derivatives, reverse-phase (RP) HPLC is a common approach. sielc.com A typical starting point would involve a C18 column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.comnih.gov The buffer's pH can be adjusted to control the ionization state of the phenolic hydroxyl group in this compound, thereby influencing its retention time. Isocratic elution (constant mobile phase composition) or gradient elution (varied mobile phase composition) can be employed to achieve the desired separation. wjpmr.com For instance, a gradient elution might be necessary to separate the main compound from any impurities that have significantly different polarities. wu.ac.th

Validation: Once the method is developed, it must be validated according to established guidelines (e.g., ICH guidelines) to ensure it is fit for its intended purpose. ijprajournal.com Validation involves assessing several performance characteristics: ijprajournal.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The table below outlines a hypothetical, yet typical, set of parameters for an HPLC method developed for this compound, based on methods for similar compounds. sielc.comnih.govnih.gov

Table 1: Example HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale/Comment
Instrument High-Performance Liquid Chromatograph Standard analytical instrument for this type of analysis. wjpmr.com
Column C18, 250 mm x 4.6 mm, 5 µm A common reverse-phase column providing good resolution for benzamide-type compounds. wu.ac.th
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (MeCN) A common solvent system for RP-HPLC. Formic acid is used to control pH and is compatible with mass spectrometry. sielc.com
Elution Mode Gradient Allows for efficient elution of both polar and non-polar impurities, providing a comprehensive profile in a single run. wu.ac.th
Flow Rate 1.0 mL/min A standard flow rate for analytical columns of this dimension. nih.govwu.ac.th
Column Temp. 25 °C Maintained ambient temperature provides stable retention times. wu.ac.th
Injection Vol. 10 µL A typical volume for analytical HPLC.
Detector UV-Vis or Photodiode Array (PDA) Allows for detection of the analyte based on its UV absorbance.

| Wavelength | Determined by UV scan (e.g., ~254 nm) | The wavelength of maximum absorbance (λmax) for the compound would be selected for optimal sensitivity. |

Gas chromatography is another powerful separation technique, but its applicability to a specific compound depends on the compound's volatility and thermal stability. For this compound to be analyzed by GC, it must be sufficiently volatile to be vaporized in the GC inlet without decomposing.

The presence of a polar phenolic hydroxyl group and an amide group can lead to strong intermolecular hydrogen bonding, which decreases volatility. Furthermore, these functional groups can cause peak tailing and interaction with the stationary phase. Therefore, derivatization is often required to analyze such compounds by GC. nih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability. For the hydroxyl group, a common derivatization technique is silylation, which replaces the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group. nih.gov

While there is no specific GC method published for this compound, methods for other benzamides exist, such as for N-(4-methoxyphenyl)-4-methyl-benzamide, which has been analyzed using GC. nist.gov This suggests that with appropriate derivatization, a GC method could be successfully developed.

Spectrophotometric Quantification Procedures (e.g., UV-Vis based)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that contain chromophores (light-absorbing groups). The aromatic rings and the benzamide functional group in this compound constitute a chromophoric system that absorbs light in the UV region.

The quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A study on a structurally related hydrazone, 4-hydroxy-N-[(E)-(2-hydroxyphenyl)-methylidene]benzohydrazide, demonstrated its analysis using UV-Vis spectroscopy, with a maximum absorption (λmax) observed. researchgate.net

To perform a quantitative analysis, a calibration curve would first be established by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Table 2: Hypothetical Parameters for UV-Vis Spectrophotometric Quantification | Parameter | Description | | :--- | :--- | | Instrument | UV-Vis Spectrophotometer | Capable of scanning the UV-Visible spectrum to determine λmax. | | Solvent (Diluent) | Ethanol or Methanol | The compound must be fully soluble, and the solvent should be transparent at the analytical wavelength. | | Wavelength (λmax) | To be determined experimentally | The wavelength of maximum absorbance ensures the highest sensitivity and adherence to the Beer-Lambert law. | | Calibration Range | e.g., 1-20 µg/mL | A range where a linear relationship between absorbance and concentration is observed. | | Measurement | Absorbance | The amount of light absorbed by the sample at λmax. |

Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry (MS), providing a much higher degree of certainty in compound identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that is invaluable for the analysis of complex mixtures. After separation by HPLC, the analyte is introduced into the mass spectrometer, which provides information about its molecular weight. For related benzamide compounds, it has been noted that mobile phases containing volatile buffers like formic acid are preferred for MS compatibility over non-volatile buffers like phosphoric acid. sielc.com This technique would not only confirm the identity of this compound by determining its exact mass but could also be used to identify and characterize unknown impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the identification of volatile and thermally stable compounds. nih.gov As discussed for GC, this compound would likely require derivatization prior to analysis. nih.gov The mass spectrometer provides a mass spectrum, which is a fragmentation pattern that serves as a "molecular fingerprint," allowing for unambiguous identification of the compound by comparing it to spectral libraries. This technique is particularly powerful for confirming the structure of impurities. nih.gov

Methodologies for Purity Assessment and Impurity Profiling

Assessing the purity of a compound and identifying any impurities is a critical aspect of chemical analysis. The synthesis of a related compound, 2-Hydroxy-N-(4-methylphenyl)benzamide, involved purification using column chromatography over silica (B1680970) gel to separate the product from reactants and by-products. nih.govresearchgate.net This classical technique is often used for initial purification.

For quantitative purity assessment and impurity profiling, HPLC is the method of choice. wu.ac.th A validated HPLC method can separate the main peak of this compound from the peaks of any impurities. The area of each impurity peak can be compared to the area of the main peak to determine the purity level (e.g., area percent). Potential impurities could originate from the synthesis process, such as unreacted starting materials (e.g., 2-hydroxybenzoic acid and 4-methylaniline) or by-products formed during the reaction. researchgate.net

LC-MS is particularly useful for impurity profiling as it can provide the molecular weights of unknown impurity peaks, which is the first step in their structural elucidation. By understanding the reaction pathway, one can propose structures for these impurities based on their mass.

Q & A

Q. What are the optimal synthetic routes for N-(4-hydroxy-2-methylphenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 4-hydroxy-2-methylaniline with benzoyl chloride derivatives. Key steps include:

  • Coupling Reagents : Use of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group, ensuring efficient amide bond formation .
  • Temperature Control : Reactions are performed at low temperatures (-50°C) to minimize side reactions and improve yield .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating the pure compound.

Q. Critical Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
SolventDry dichloromethane (DCM)Prevents hydrolysis of reagents
Reaction Time12–24 hoursEnsures complete coupling
Stoichiometry1:1.2 (acid:amine)Minimizes unreacted starting material

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to reduce thermal motion artifacts .
  • Structure Solution : Employ SHELXS-97 for phase determination via direct methods .
  • Refinement : SHELXL-2018 refines positional and thermal parameters, with hydrogen bonds modeled using restraints (e.g., DFIX in SHELXL) .
  • Validation : Check for R-factor convergence (<5%) and validate geometry using PLATON or Mercury .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from assay variability or structural impurities. Mitigation strategies include:

  • Assay Standardization :
    • Use positive controls (e.g., ascorbic acid for antioxidant studies) and replicate experiments ≥3 times .
    • Validate purity via HPLC (≥95%) and HRMS to exclude confounding structural analogs .
  • Structure-Activity Relationship (SAR) :
    • Compare substituent effects systematically. For example, electron-withdrawing groups (e.g., -CF₃) may enhance metabolic stability but reduce solubility .
  • Data Normalization : Normalize IC₅₀ values to cell viability assays (e.g., MTT) to account for cytotoxicity .

Q. What computational methods predict the reactivity and spectroscopic properties of this compound?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Perform DFT (B3LYP/6-311++G(d,p)) to optimize geometry and calculate vibrational spectra (IR/Raman). Compare with experimental data to assign functional groups .
    • Use TD-DFT to simulate UV-Vis spectra; solvent effects (e.g., PCM model for ethanol) improve accuracy .
  • Molecular Dynamics (MD) :
    • Simulate solvation dynamics in water/DMSO mixtures to predict solubility trends .
  • QSPR Models :
    • Train neural networks on datasets (e.g., PubChem BioAssay) to correlate substituents with logP or pKa .

Q. Example Prediction vs. Experimental Data :

PropertyPredicted ValueExperimental Value
logP (Octanol-Water)3.23.1 ± 0.2
λ_max (UV-Vis, nm)285278

Q. How can researchers troubleshoot low yields in the synthesis of this compound analogs?

Methodological Answer:

  • Diagnostic Steps :
    • Intermediate Analysis : Monitor reaction progress via TLC or in-situ FTIR (disappearance of -COOH peak at 1700 cm⁻¹) .
    • Byproduct Identification : Use LC-MS to detect hydrolysis products (e.g., free benzoic acid) .
  • Optimization Strategies :
    • Activation Alternatives : Replace DCC with EDC·HCl for moisture-sensitive reactions .
    • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 80°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.